1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a multi-functional compound extensively employed in the biomedical field . Its utilization in the synthesis of glycoconjugates is due to its role in facilitating cellular recognition events . It is also used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo .
Molecular Structure Analysis
The molecular formula of this compound is C14H20O9 . The molecular weight is 332.3 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its melting point is between 90-95 °C . The predicted boiling point is 371.4±42.0 °C and the predicted density is 1.26±0.1 g/cm3 .Scientific Research Applications
Molecular Dynamics and NMR Studies : In a study by Rutherford et al. (1994), 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, as part of the sialyl Lewis-X tetrasaccharide, was examined using molecular dynamics and NMR. This research provides insights into the internal motions and conformational states of the molecule, which are critical for understanding its interactions in biological systems (Rutherford, Spackman, Simpson, & Homans, 1994).
Enzymatic Hydrolysis Studies : Yaphe and Morgan (1959) conducted research on the enzymatic hydrolysis of Fucoidin, which is composed of L-fucopyranose units. Their findings contribute to the understanding of the structural properties and enzymatic behavior of fucopyranose-containing compounds (Yaphe & Morgan, 1959).
Synthesis and Application in Glycoprotein Studies : Uozumi et al. (1996) developed an assay method for GDP-L-Fuc:N-acetyl-beta-D-glucosaminide alpha 1-6fucosyltransferase activity, which involves this compound. This method is pivotal for understanding the glycosylation processes in proteins (Uozumi et al., 1996).
Synthetic Applications : Hou and Kováč (2008) demonstrated the synthesis of 1,2,3,4-Tetra-O-acetyl-α,β-D-fucopyranose, which is key for chemical synthesis of various biologically important compounds, such as anthrose (Hou & Kováč, 2008).
Agricultural and Plant Protection Applications : Flors et al. (2003) explored the use of 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose derivatives in inducing resistance against fungal pathogens in tomato plants. This research is significant for developing novel plant protection strategies (Flors, Miralles, González-Bosch, Carda, & García-Agustín, 2003).
Anticoagulant Activity Studies : Church et al. (1989) investigated the antithrombin effects of fucoidan, which primarily contains L-fucopyranose. Understanding these effects is crucial for developing new anticoagulant therapies (Church, Meade, Treanor, & Whinna, 1989).
Mechanism of Action
Target of Action
1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose is a paramount compound in the biomedical field . It is used in glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo . This suggests that the primary targets of this compound are fucosylated glycans, which play a crucial role in cellular recognition events .
Mode of Action
It is known to selectively engage disease mechanisms, thereby facilitating the efficacious treatment across a multitude of conditions .
Biochemical Pathways
this compound is involved in the synthesis of pharmaceutical agents that combat diverse maladies such as cancer, inflammation, and infectious diseases . It is also used in the industrial production of L-amino acids . The enantiomers are obtained by enzymatic hydrolysis of the racemic mixture with lipases .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its use in the synthesis of pharmaceutical agents that combat various diseases . It is also used as a biocatalyst in the industrial production of L-amino acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C , suggesting that temperature can affect its stability.
Safety and Hazards
When handling 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-CSHNMWLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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